molecular formula C10H9Br2N B2563835 4-(Bromomethyl)isoquinoline hydrobromide CAS No. 1192352-33-2; 862539-92-2

4-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B2563835
CAS No.: 1192352-33-2; 862539-92-2
M. Wt: 302.997
InChI Key: OTFKOOYYHSUSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)isoquinoline hydrobromide is a versatile organobromine compound that serves as a valuable building block in organic and medicinal chemistry. Its primary research value lies in its highly reactive bromomethyl group, which facilitates nucleophilic substitution reactions, making it an effective alkylating agent for constructing more complex molecular architectures . This compound is particularly useful as a key synthetic intermediate in the development of alkaloid-derived therapeutics and other heterocyclic compounds with potential biological activity . The isoquinoline core is a privileged structure in natural products and pharmaceuticals, with many isoquinoline alkaloids and their derivatives exhibiting significant bioactivities such as antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . Researchers utilize this reagent to introduce the isoquinoline moiety into target molecules, enabling structure-activity relationship studies and the exploration of new drug candidates. The hydrobromide salt form typically offers improved stability and handling characteristics compared to the free base. As with all compounds of this nature, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFKOOYYHSUSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds and Their Properties

The table below compares 4-(Bromomethyl)isoquinoline hydrobromide with analogous isoquinoline derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Properties and Applications
4-(Bromomethyl)isoquinoline HBr 862539-92-2 C10H9Br2N 4-(BrCH2), HBr counterion High reactivity in SN2 reactions; pharmaceutical intermediate
1-(Bromomethyl)isoquinoline HBr 337508-56-2 C10H9Br2N 1-(BrCH2), HBr counterion Positional isomer; steric hindrance alters reaction pathways
4-Bromo-6-methylisoquinoline 1204298-52-1 C10H9BrN 4-Br, 6-CH3 Lipophilicity enhances membrane permeability; fluorescence studies
7-Bromoisoquinoline-4-carboxylic acid N/A C10H6BrNO2 7-Br, 4-COOH Carboxylic acid enables salt formation; building block for metal-organic frameworks
4-Bromo-1-methoxyisoquinoline 746668-73-5 C10H9BrNO 4-Br, 1-OCH3 Methoxy group directs electrophilic substitution; less reactive than bromomethyl derivatives
4-Benzyl-1-bromoisoquinolin-3-amine 13130-81-9 C16H14BrN2 4-CH2C6H5, 1-Br, 3-NH2 Amine group enables hydrogen bonding; potential kinase inhibitor

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromo Substituents: The bromomethyl group (-CH2Br) in 4-(Bromomethyl)isoquinoline HBr undergoes nucleophilic substitution (e.g., with amines or thiols) more readily than simple bromo (-Br) substituents, which typically participate in electrophilic aromatic substitution or Suzuki coupling .
  • Positional Isomerism: The 1-(Bromomethyl)isoquinoline HBr isomer (CAS 337508-56-2) exhibits reduced reactivity in SN2 reactions due to steric hindrance near the isoquinoline nitrogen, unlike the 4-position derivative .
  • Counterion Effects: Hydrobromide salts (e.g., 4-(Bromomethyl)isoquinoline HBr) generally exhibit higher aqueous solubility compared to neutral brominated analogs, facilitating their use in biological assays .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(bromomethyl)isoquinoline hydrobromide?

The synthesis of this compound typically involves bromination of isoquinoline derivatives under controlled conditions. For example, analogous procedures use bromomethylation agents (e.g., HBr in DMA) with nitrogen protection to prevent side reactions . Reaction optimization may include:

  • Temperature : Elevated temperatures (e.g., 55°C) to enhance reaction rates while avoiding decomposition .
  • Solvent selection : Anhydrous DMA or DMF to stabilize intermediates .
  • Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrobromide salt .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the bromomethyl substitution pattern and aromatic proton environments .
  • Mass spectrometry (HRMS) : To verify molecular weight (302.99 g/mol) and isotopic patterns consistent with bromine .
  • Melting point analysis : Decomposition at 210°C, indicating thermal instability .
  • Elemental analysis : To validate stoichiometry (C10_{10}H8_{8}BrN·HBr) and purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Below 4°C in airtight, light-resistant containers to prevent hydrolysis or bromine loss .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis and gloveboxes for hygroscopic samples .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in substitution reactions?

The bromomethyl group undergoes nucleophilic substitution (SN_N2) due to its electrophilic carbon. For example:

  • Base-catalyzed reactions : Triethylamine (Et3_3N) deprotonates intermediates, facilitating coupling with nucleophiles (e.g., amines, thiols) .
  • Steric effects : The isoquinoline ring’s rigidity may slow reactivity compared to simpler aryl bromides, requiring longer reaction times .

Q. How does the substitution pattern on the isoquinoline scaffold influence biological activity?

Comparative studies on methyl 2-(bromomethyl)isonicotinate hydrobromide suggest that:

  • Positional effects : Bromine at the 4-position enhances electrophilicity, increasing cross-coupling efficiency in medicinal chemistry applications .
  • Bioactivity : Isoquinoline derivatives often exhibit antimicrobial or anticancer properties, but specific activities for this compound require empirical validation .

Q. How can researchers resolve contradictions in reported CAS numbers (e.g., 337508-56-2 vs. 862539-92-2)?

  • Isomer verification : Use NMR/X-ray crystallography to confirm structural identity. For example, 4- vs. 1-substitution patterns yield distinct spectral signatures .
  • Batch analysis : Compare purity data (e.g., elemental analysis, HPLC) across suppliers to identify discrepancies .

Q. What advanced techniques are used to study degradation pathways under varying conditions?

  • Accelerated stability studies : Expose samples to heat (40–60°C), humidity (75% RH), or UV light, then analyze via LC-MS for decomposition products (e.g., debrominated isoquinoline) .
  • Kinetic modeling : Quantify degradation rates using Arrhenius equations to predict shelf-life .

Methodological Considerations

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC10_{10}H8_{8}BrN·HBr
Molecular Weight302.99 g/mol
Melting Point210°C (decomposition)
Storage Conditions<4°C, anhydrous, dark
Purity≥95% (by elemental analysis)

Q. Table 2: Comparison with Structural Analogues

CompoundKey DifferenceReactivity Impact
6-BromoisoquinolineBromine at 6-positionReduced electrophilicity
1-(Bromomethyl)isoquinoline HBrBromomethyl at 1-positionAltered coupling kinetics
Methyl 2-(bromomethyl)isonicotinateEster substituentEnhanced solubility

Critical Analysis of Contradictory Data

  • CAS Number Variability : Discrepancies (e.g., 337508-56-2 vs. 862539-92-2) may arise from isomerism or supplier errors. Cross-reference spectral data and synthetic routes to confirm identity .
  • Purity Claims : Some suppliers report 95% purity, while others omit data. Independent validation via HPLC or 1^1H NMR integration is recommended .

Future Research Directions

  • Biological Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) to explore antiproliferative activity .
  • Catalytic Applications : Use in Pd-mediated cross-coupling reactions to synthesize novel heterocycles .

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